molecular formula C6H6FIN2O B2424292 1-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde CAS No. 2226183-13-5

1-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde

Cat. No. B2424292
CAS RN: 2226183-13-5
M. Wt: 268.03
InChI Key: PUUVBYXDEKDWFK-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FEIPC and has a molecular formula of C7H5FIN2O. It is a yellowish solid that is soluble in organic solvents such as dichloromethane and dimethyl sulfoxide.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study explored the synthesis of various 3-fluorinated pyrroles, which could provide insights into the synthetic routes applicable to "1-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde" (Surmont et al., 2009).
  • The Friedländer condensation of 5-aminopyrazole-4-carbaldehydes with α-methylene ketones was investigated, which is relevant due to the structural similarity to the pyrazole component of "1-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde" (Jachak et al., 2005).

Potential Applications in Analytical Chemistry

  • A fluorogenic reagent, 3-(2-Furoyl)quinoline-2-carbaldehyde, was synthesized for the analysis of primary amines by liquid chromatography. This suggests potential applications of "1-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde" in analytical methods (Beale et al., 1990).

Reactions with Other Compounds

  • Research into the reaction of 2-chloroindole-3-carbaldehyde with epihalogenohydrins could hint at the reactivity of "1-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde" with similar compounds (Suzdalev et al., 2011).
  • Another study on the gold-catalyzed cycloisomerizations of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols to 1H-indole-2-carbaldehydes may provide insights into potential catalytic reactions involving "1-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde" (Kothandaraman et al., 2011).

Fluorescent Properties

  • A study on a Schiff base fluorescent probe for Al(3+) detection based on a quinoline derivative indicates potential applications of "1-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde" in the development of fluorescent probes (Wang et al., 2015).

properties

IUPAC Name

1-(2-fluoroethyl)-5-iodopyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FIN2O/c7-1-2-10-6(8)3-5(4-11)9-10/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUVBYXDEKDWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C=O)CCF)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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